molecular formula C20H18O4 B173932 8-Prenyldaidzein CAS No. 135384-00-8

8-Prenyldaidzein

Cat. No. B173932
M. Wt: 322.4 g/mol
InChI Key: NQKCBBHHFITUFF-UHFFFAOYSA-N
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Description

8-Prenyldaidzein is a natural flavonoid found in the seeds of Psoralea corylifolia L. and can also be isolated from Bituminaria morisiana . It has cytotoxic properties against P-388 cells and shows antioxidant activity .


Molecular Structure Analysis

The molecular formula of 8-Prenyldaidzein is C20H18O4 . It is a prenylated isoflavone . Further details about its molecular structure would require more specific resources or tools.


Physical And Chemical Properties Analysis

8-Prenyldaidzein has a molecular weight of 322.354 . Its density is 1.3±0.1 g/cm3 . More specific physical and chemical properties would require additional resources or tools.

Scientific Research Applications

Prenylated Flavonoids in Wound Healing

Prenylated flavonoids, a category to which 8-Prenyldaidzein belongs, have been identified as potential therapeutic agents for the treatment of topical skin infections and wounds. These compounds can restore balance in the wound microenvironment due to their antimicrobial, antioxidant, and anti-inflammatory properties, along with low cytotoxicity. Notably, the study suggests that while prenylated flavonoids show promise in wound therapy, their activity has been measured only in vitro and in vivo. Further studies are needed to establish rational dosing, potential toxicity to human cells, and to enhance their bioavailability through smart drug release systems or delivery technologies (Sychrová et al., 2022).

Prenylation and Biological Activity

The process of prenylation, which involves attaching a prenyl group to a flavonoid, has been found to enhance the biological activity and bioavailability of dietary flavonoids. For instance, 8-prenyl naringenin (8PN) demonstrated an enhancement in biological activities when compared to its parent compound naringenin, particularly in the prevention of disuse muscle atrophy in mice. This enhancement is attributed to the higher muscular accumulation of 8PN. However, it's also noted that prenylation may interfere with the elimination of flavonoids from tissues, implying a complex influence on the bioavailability and biological activity of these compounds (Mukai, 2018).

Prenylated Flavonoids and Bioactivities

Prenylated flavonoids are identified for their increased bioactivities compared to non-prenylated backbone flavonoids. These compounds, due to their lipophilic nature, show an affinity with cell membranes and enhance various biological activities, including antibacterial, anti-inflammatory, antioxidant, cytotoxicity, and estrogenic activities. However, it is also noted that the prenyl-moiety may decrease the bioavailability and plasma absorption of these flavonoids. The study suggests that further investigation into the action mechanisms and the structure–activity relationship of these compounds is needed, along with more in vivo studies and clinical validation trials (Chen et al., 2014).

Safety And Hazards

When handling 8-Prenyldaidzein, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKCBBHHFITUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prenyldaidzein

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
G Xiao, G Li, L Chen, Z Zhang, JJ Yin, T Wu… - … of Chromatography A, 2010 - Elsevier
… Following an additional clean-up step by preparative TLC, 0.4 mg 8-prenyldaidzein (purity 91.7%), 4.18 mg neobavaisoflavone (purity 97.4%) and 4.36 mg isobavachalcone (purity 96.8…
Number of citations: 129 www.sciencedirect.com
AE Nkengfack, AK Waffo, GA Azebaze… - Journal of Natural …, 2000 - ACS Publications
… 3-phenylcoumarin, designated indicanine A, along with three known co-occurring compounds, the phenylcoumarin robustic acid (2), and the isoflavones daidzein and 8-prenyldaidzein. …
Number of citations: 44 pubs.acs.org
L Pistelli, C Noccioli, G Appendino, F Bianchi… - Phytochemistry, 2003 - Elsevier
… A known isoflavonoid (8-prenyldaidzein) was also obtained for the first time as a genuine plant constituent. The accumulation of pterocarpans at the expense of biogenetically more …
Number of citations: 59 www.sciencedirect.com
P Khaomek, C Ichino, A Ishiyama, H Sekiguchi… - Journal of natural …, 2008 - Springer
… -drug-resistant strain (K1) of Plasmodium falciparum, and six flavonoids, lupinifolin (1), citflavanone (2), erythrisenegalone (3), lonchocarpol A (4), liquiritigenin (5), and 8-prenyldaidzein …
Number of citations: 102 link.springer.com
AE Nkengfack, TW Vouffo, JC Vardamides, J Kouam… - Phytochemistry, 1997 - Elsevier
… ester of isoferulic acid [3fl-O-(E)-isoferuloyl oleanolic acid], one flavanone (sigmoidin A), four isoflavones (scandenone, 6,8-diprenylgenistein), flemiphilippinin B and 8-prenyldaidzein …
Number of citations: 47 www.sciencedirect.com
T Hakamatsuka, Y Ebizuka, U Sankawa - Phytochemistry, 1991 - Elsevier
A new isoflavone, 8-prenyldaidzein, has been isolated together with two known isoflavonoids, 8-prenylgenistein(lupiwighteone) and tuberosin, from CuCl 2 treated stems of Pueraria …
Number of citations: 42 www.sciencedirect.com
P Khaomek, N Ruangrungsi, E Saifah, N Sriubolmas… - Heterocycles, 2004 - Citeseer
… (1), together with seven known compounds, sandwicensin (2), erythrisenegalone (3), citflavanone (4), liquiritigenin (5), lonchocarpol A (6), lupinifolin (7) and 8-prenyldaidzein (8), were …
Number of citations: 17 citeseerx.ist.psu.edu
H Boulebd - Journal of Biomolecular Structure and Dynamics, 2022 - Taylor & Francis
… In the present paper, the structure–activity relationship of three typical prenylated (iso)flavonoids namely 8-prenyldaidzein (Per), Licoflavone (Lic), and erysubin F (Ery) have been …
Number of citations: 14 www.tandfonline.com
J Cheng, C Yuan, TL Graham - Phytochemistry, 2011 - Elsevier
An integrated LC-MS and NMR metabolomic study was conducted to investigate metabolites whose formation was induced by lactofen (1), a soybean (Glycine max L.) disease …
Number of citations: 43 www.sciencedirect.com
F Cottiglia, L Casu, L Bonsignore, M Casu… - Planta …, 2005 - thieme-connect.com
… Erybraedin C, bitucarpin A and 8-prenyldaidzein have been previously isolated from B. morisiana [4]. To our knowledge, while the furocoumarin angelicin is widespread in the genus …
Number of citations: 49 www.thieme-connect.com

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